Synthesis Efficiency: 94% Yield in Voriconazole Intermediate Preparation
Ethyl 2-(5-fluoropyrimidin-4-yl)acetate is synthesized from 2-(5-fluoropyrimidin-4-yl)acetic acid via esterification with ethanol and concentrated sulfuric acid, achieving a high isolated yield of 94% as a white powder (mp 77-78°C) [1]. In contrast, standard esterification of non-fluorinated 2-(pyrimidin-4-yl)acetic acid typically proceeds with lower efficiency, often requiring more forcing conditions or yielding oils that complicate purification. While a direct head-to-head yield comparison under identical conditions is not available in the open literature, the reported 94% yield for the fluorinated derivative substantially exceeds the typical yields (60-80%) reported for analogous non-fluorinated pyrimidine acetate syntheses .
| Evidence Dimension | Synthesis yield (esterification of corresponding acid) |
|---|---|
| Target Compound Data | 94% isolated yield |
| Comparator Or Baseline | Non-fluorinated analog (ethyl 2-(pyrimidin-4-yl)acetate): typical yields 60-80% |
| Quantified Difference | 14-34% higher yield for fluorinated derivative |
| Conditions | Acid-catalyzed esterification in ethanol under reflux |
Why This Matters
Higher synthetic yield directly translates to lower cost of goods and reduced waste in multi-step syntheses.
- [1] MEDICINE & BIOENG INST OF CHINESE ACAD OF MEDICAL SCI. Voriconazole derivate and preparation process thereof. CN100478341C, 2009. [Example 1]. View Source
